3-Bromo-5-iodo-2-methylpyridine
Description
3-Bromo-5-iodo-2-methylpyridine is a halogenated pyridine derivative with bromine and iodine substituents at positions 3 and 5, respectively, and a methyl group at position 2. The presence of both bromine and iodine offers distinct reactivity profiles, enabling sequential functionalization in synthetic pathways.
Properties
Molecular Formula |
C6H5BrIN |
|---|---|
Molecular Weight |
297.92 g/mol |
IUPAC Name |
3-bromo-5-iodo-2-methylpyridine |
InChI |
InChI=1S/C6H5BrIN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3 |
InChI Key |
CDTWHUPVPJZGON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)I)Br |
Origin of Product |
United States |
Biological Activity
3-Bromo-5-iodo-2-methylpyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₆H₅BrI
- Molecular Weight : 297.92 g/mol
- Structural Features : The compound features two halogen substituents (bromine and iodine) on the pyridine ring, which significantly influence its reactivity and biological interactions.
3-Bromo-5-iodo-2-methylpyridine acts primarily as an inhibitor of p38α mitogen-activated protein kinase (MAPK), a crucial enzyme involved in cellular stress responses and inflammation. The binding of this compound to the active site of p38α MAPK prevents its phosphorylation and subsequent activation, leading to the inhibition of pro-inflammatory cytokine release. This mechanism is particularly relevant in contexts such as cancer therapy and inflammatory diseases .
Biological Activity
The compound has shown significant biological activity across various studies, including:
- Anti-inflammatory Effects : By inhibiting p38α MAPK, 3-Bromo-5-iodo-2-methylpyridine reduces the release of pro-inflammatory cytokines, which can ameliorate conditions characterized by excessive inflammation.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in developing new antibiotics .
- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism. Its interactions with various biomolecules may lead to altered enzyme activities or receptor signaling pathways .
Case Studies
- Study on Antimicrobial Efficacy :
- Inflammation Modulation :
Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
(a) 5-Amino-3-bromo-2-methylpyridine
- Structure: Bromine at position 3, methyl at position 2, and amino group at position 5.
- Molecular Formula : C₆H₇BrN₂ .
- This compound is used in pharmaceutical intermediates but lacks the iodine’s versatility in metal-catalyzed reactions .
(b) 2-Bromo-5-iodopyridin-3-amine
- Structure : Bromine at position 2, iodine at position 5, and amine at position 3.
- Molecular Formula : C₅H₄BrIN₂ .
- Key Differences : The methyl group in the target compound is replaced by an amine, increasing polarity. This derivative is priced at $400/g (1 g scale), reflecting its niche applications in specialized syntheses .
(c) 3-Bromo-5-chloropyridin-2-amine
- Structure : Chlorine at position 5, bromine at position 3, and amine at position 2.
- Molecular Formula : C₅H₄BrClN₂ .
- Key Differences : Chlorine’s lower atomic radius and electronegativity compared to iodine reduce steric hindrance and alter reactivity in nucleophilic substitutions. Reported similarity score: 0.81 .
Halogen-Substituted Analogs
(a) 2-Bromo-3-methylpyridine
- Structure : Bromine at position 2 and methyl at position 3.
- Molecular Formula : C₆H₆BrN .
- Key Differences : Absence of iodine limits utility in multi-step halogen-exchange reactions. Used as a ligand or intermediate in agrochemical synthesis .
(b) 5-Bromo-2-methoxy-3-methylpyridine
Iodo-Substituted Analogs
(a) 2-Amino-5-bromo-3-iodopyridine
- Structure : Bromine at position 5, iodine at position 3, and amine at position 2.
- Synthetic Route: Synthesized via sequential bromination and iodination of 2-aminopyridine .
- Key Differences: The amino group at position 2 enhances solubility in polar solvents, unlike the methyl group in the target compound.
(b) 5-Bromo-3-iodopyridin-2-ol
Comparative Data Table
Key Research Findings
- Reactivity : The iodine in 3-bromo-5-iodo-2-methylpyridine facilitates selective cross-coupling at position 5, while bromine allows subsequent functionalization at position 3 .
- Thermal Stability: Methyl groups at position 2 enhance steric protection, improving thermal stability compared to amino-substituted analogs .
- Cost Considerations : Iodo-substituted pyridines are generally more expensive than bromo- or chloro-derivatives due to iodine’s scarcity and handling challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
